2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide
Description
2-[1-(2,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position and a 4-acetamidophenylacetamide moiety at the 5-position. The pyrazolo[3,4-d]pyrimidine core provides a rigid scaffold that facilitates interactions with biological targets, while the acetamidophenyl group enhances solubility and bioavailability compared to simpler aryl substituents.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-14-4-9-20(15(2)10-14)29-22-19(11-25-29)23(32)28(13-24-22)12-21(31)27-18-7-5-17(6-8-18)26-16(3)30/h4-11,13H,12H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSMFGXFEJTWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the appropriate substituents. One common method involves the cyclization of 4-amino-3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide with formamide under acidic conditions . The resulting intermediate is then reacted with 4-acetamidophenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups to the molecule .
Scientific Research Applications
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Fluorine): The 4-fluorophenyl analog () exhibits stronger hydrogen bonding and improved target binding compared to the dimethylphenyl group in the target compound.
- Acetamide vs. Methoxy Groups : The 4-acetamidophenyl group in the target compound offers better aqueous solubility than the 2-methoxyphenyl group in , which is more lipophilic and may limit blood-brain barrier penetration .
- Chlorinated Substituents: Compounds with dichlorophenoxy groups () demonstrate higher logP values, suggesting increased membrane permeability but also raising toxicity concerns .
Pharmacokinetic and Toxicity Profiles
- Melting Points : High melting points (e.g., 302–304°C in ) correlate with crystalline stability but may complicate formulation for oral delivery. The target compound’s melting point remains uncharacterized, necessitating further study .
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features:
- Molecular Weight: 344.38 g/mol
- Functional Groups: Pyrazole ring, acetamide side chains
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways can induce apoptosis in cancer cells and may also exhibit anti-inflammatory effects.
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class demonstrate significant anticancer properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in tumor cells. For instance:
- Study Findings: A study highlighted that derivatives of pyrazolo compounds showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating promising anticancer potential .
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vivo studies have shown that certain derivatives significantly reduce edema in rat models:
- Case Study: A derivative demonstrated an ED50 value of 15 mg/kg in carrageenan-induced paw edema models .
3. Antioxidant Activity
Antioxidant assays have demonstrated that pyrazolo derivatives can scavenge free radicals effectively:
- Research Outcome: Compounds showed an IC50 value for DPPH radical scavenging activity as low as 25 µg/mL .
4. Antimicrobial Properties
Some studies indicate potential antimicrobial activity against Gram-positive and Gram-negative bacteria:
- Observations: Compounds were effective with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against tested bacterial strains .
Table 1: Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Activity Type | Mechanism | IC50/ED50 Values |
|---|---|---|
| Anticancer | CDK inhibition | 10 - 30 µM |
| Anti-inflammatory | COX inhibition | ED50 = 15 mg/kg |
| Antioxidant | Free radical scavenging | IC50 = 25 µg/mL |
| Antimicrobial | Bacterial inhibition | MIC = 50 - 100 µg/mL |
Case Studies
- Anticancer Study : A series of pyrazolo derivatives were tested against human breast cancer cells (MCF-7). The most potent compound induced apoptosis with an IC50 value of 15 µM.
- Anti-inflammatory Study : In a rat model of arthritis, a derivative was administered at varying doses; significant reduction in inflammation was observed at doses above 10 mg/kg.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
